molecular formula C18H16ClFN2O2 B6078333 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide

Cat. No. B6078333
M. Wt: 346.8 g/mol
InChI Key: YTTFICYXFVXJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound belongs to the class of proline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. The compound has also been found to exhibit good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide. One direction is to investigate its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, future research could focus on developing more selective analogs of this compound to minimize potential toxicity and improve its efficacy.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a promising compound for drug development. It has shown anticonvulsant, analgesic, and anti-inflammatory activities in animal models and has potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more selective analogs with improved efficacy and safety.

Synthesis Methods

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide can be synthesized using various methods, including the reaction of proline with 4-chlorobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been studied for its potential applications in drug development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. The compound has also shown promising results in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFICYXFVXJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide

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